Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate
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Overview
Description
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate is a chemical compound with the molecular formula C24H41NNa2O8S and a molecular weight of 549.63 g/mol . It is also known by other names such as disodium oleamido monoethanolamide sulfosuccinate . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves the neutralization of the ester with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Disodium (Z)-N-(carboxylatomethyl)-N-9-octadecenylglycinate: Similar in structure but with a carboxylate group instead of a sulfonate group.
Disodium oleamido monoethanolamide sulfosuccinate: Another name for the same compound.
Uniqueness
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its compatibility with various industrial and biological systems make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
59219-57-7 |
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Molecular Formula |
C22H39NNa2O6S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)20(19-21(24)25)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,26)(H,24,25)(H,27,28,29);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
BRYCLDFAKDCALQ-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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